3-Amino-1-ethylazetidin-2-one molecular weight and exact mass
3-Amino-1-ethylazetidin-2-one molecular weight and exact mass
An In-Depth Technical Guide to 3-Amino-1-ethylazetidin-2-one: Physicochemical Properties, Synthesis, and Spectroscopic Characterization
This technical guide provides a comprehensive overview of 3-Amino-1-ethylazetidin-2-one, a heterocyclic compound belonging to the β-lactam family. While specific experimental data for this exact molecule is limited in published literature, this document synthesizes foundational chemical principles and data from closely related analogs to provide a robust guide for researchers, scientists, and drug development professionals. The guide covers its core physicochemical properties, outlines established synthetic strategies for the 3-amino-2-azetidinone scaffold, and details the expected spectroscopic features for its characterization.
Core Molecular Attributes
3-Amino-1-ethylazetidin-2-one is a derivative of azetidin-2-one, which forms the core structure of many β-lactam antibiotics. The key functional groups—a secondary amine at position 3, an ethyl group on the ring nitrogen, and the characteristic cyclic amide (β-lactam)—define its chemical reactivity and potential biological activity.
Physicochemical Data
The molecular formula for 3-Amino-1-ethylazetidin-2-one is C₅H₁₀N₂O . Based on this formula, the following properties have been calculated:
| Property | Value | Unit |
| Molecular Weight | 114.15 | g/mol |
| Exact Mass | 114.0793 | Da |
| Monoisotopic Mass | 114.0793 | Da |
These values are fundamental for mass spectrometry analysis and stoichiometric calculations in synthetic protocols. For comparison, related structures such as 3-Amino-1-(dimethylamino)azetidin-2-one (C₅H₁₁N₃O) have a molecular weight of 129.16 g/mol and an exact mass of 129.090211983 Da[1].
Synthesis of the 3-Amino-2-Azetidinone Scaffold
The synthesis of the 3-amino-2-azetidinone core is a well-established area of organic chemistry, driven by the pharmaceutical importance of β-lactam antibiotics.[2] These compounds interfere with bacterial cell wall biosynthesis, making them potent antibacterial agents.[2] The functionalized 3-amino-2-azetidinone structure serves as a versatile synthon for creating a variety of heterocyclic systems with diverse biological activities.[3]
A primary and highly effective method for constructing the 2-azetidinone ring is the [2+2] cycloaddition reaction between an imine (Schiff base) and a ketene, often generated in situ from an acyl chloride. This approach, known as the Staudinger synthesis, allows for the stereocontrolled formation of the β-lactam ring.
General Synthetic Workflow
The enantioselective synthesis of 3-amino-2-azetidinones can be achieved through the condensation of ester enolates with imines.[4] This method provides a high degree of control over the stereochemistry at the C3 and C4 positions of the azetidinone ring, which is often crucial for biological activity.
Below is a generalized workflow for the synthesis of a 3-amino-2-azetidinone derivative.
Caption: Generalized workflow for the synthesis of 3-Amino-1-ethylazetidin-2-one.
This diastereoselective cyclization can yield the biologically active trans isomer under mild conditions.[5] The choice of solvent can also influence the stereochemical outcome, with weakly polar solvents favoring trans isomers and polar solvents favoring cis isomers.[4]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the protons on the azetidinone ring, and the protons of the amino group. The chemical shifts and coupling constants of the ring protons (at C3 and C4) are particularly important for determining the stereochemistry (cis vs. trans) of the substituents.
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¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon (C=O) of the β-lactam ring at a downfield chemical shift (typically >165 ppm). Signals for the two carbons of the ethyl group and the two carbons of the azetidinone ring will also be present in their respective expected regions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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C=O Stretch: A strong absorption band in the region of 1730-1780 cm⁻¹ is a hallmark of the strained carbonyl group within the four-membered β-lactam ring.[7]
-
N-H Stretch: The primary amine (NH₂) at the C3 position will exhibit one or two bands in the 3300-3500 cm⁻¹ region.
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C-H Stretch: Absorptions corresponding to the sp³ C-H bonds of the ethyl group and the azetidinone ring will be observed around 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.
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Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the molecule (114.15).
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High-Resolution Mass Spectrometry (HRMS): HRMS, often using electrospray ionization (ESI), would provide the exact mass (114.0793 Da), allowing for the unambiguous determination of the molecular formula (C₅H₁₀N₂O). Fragmentation patterns would likely involve the cleavage of the ethyl group and the characteristic ring-opening of the β-lactam core.[7]
Applications in Drug Development
The 3-amino-2-azetidinone scaffold is of significant interest in medicinal chemistry beyond its use in antibiotics. Derivatives have been investigated as inhibitors of various enzymes and as agents for treating a range of conditions. For instance, N-(2-oxoazetidin-3-yl)amides have been developed as potent inhibitors of N-acylethanolamine acid amidase (NAAA), a target for treating pain and inflammation.[8] The ability to readily modify the substituents at the N1 and C3 positions allows for the generation of large libraries of compounds for screening against various biological targets.[3][5]
Conclusion
3-Amino-1-ethylazetidin-2-one represents a fundamental structure within the broader class of β-lactams. While specific research on this particular derivative is not extensive, its physicochemical properties can be reliably calculated, and its synthesis and characterization can be confidently approached using established methodologies developed for analogous compounds. The synthetic versatility and proven biological relevance of the 3-amino-2-azetidinone core ensure that it will remain an important scaffold for future research in drug discovery and development.
References
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PubChem. 3-Amino-1-(dimethylamino)azetidin-2-one. National Center for Biotechnology Information. [Link]
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Tripodi, F., Dapiaggi, F., Orsini, F., Pagliarin, R., Sello, G., & Coccetti, P. (2020). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Advances, 10(1), 1-10. [Link]
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van der Steen, R., & van Koten, G. (1991). Enantioselective Synthesis of 3-Amino-2-azetidinones via the Ester Enolate-Imine Condensation. Tetrahedron, 47(36), 7503-7524. [Link]
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De Kimpe, N., & De Smaele, D. (2001). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 102(10), 3541-3590. [Link]
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Singh, G. S., & Singh, P. (2023). Recent Developments in the Transformation of 3-Amino-2-Azetidinones. Current Organic Chemistry, 27(19). [Link]
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Fiasella, A., Nuzzi, A., Summa, M., Armirotti, A., Tarozzo, G., Tarzia, G., Mor, M., Bertozzi, F., Bandiera, T., & Piomelli, D. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem, 9(7), 1602–1614. [Link]
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Kumar, R., & Kumar, S. (2012). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 4(3), 1129-1137. [Link]
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